molecular formula C15H14ClNO3 B12588324 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- CAS No. 610320-55-3

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-

Cat. No.: B12588324
CAS No.: 610320-55-3
M. Wt: 291.73 g/mol
InChI Key: QVMYWNVYYLTTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-” is a benzamide derivative featuring a benzamide core substituted with a hydroxy group at position 2, a methoxy group at position 4, and a (4-chlorophenyl)methyl group attached to the amide nitrogen. The hydroxy group at position 2 may participate in hydrogen bonding, enhancing binding affinity in biological systems, while the methoxy group at position 4 contributes to electron-donating effects, altering the aromatic ring’s electronic profile. The (4-chlorophenyl)methyl substituent introduces lipophilicity and steric bulk, which may impact metabolic stability and membrane permeability.

Properties

CAS No.

610320-55-3

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-20-12-6-7-13(14(18)8-12)15(19)17-9-10-2-4-11(16)5-3-10/h2-8,18H,9H2,1H3,(H,17,19)

InChI Key

QVMYWNVYYLTTKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Reaction of 4-Chlorobenzylamine with 2-Hydroxy-4-methoxybenzoyl Chloride

One widely reported method involves the reaction between 4-chlorobenzylamine and 2-hydroxy-4-methoxybenzoyl chloride. The steps are as follows:

  • Reagents :

    • 4-Chlorobenzylamine
    • 2-Hydroxy-4-methoxybenzoyl chloride
    • Base (e.g., pyridine)
  • Procedure :

    • Dissolve 4-chlorobenzylamine in an organic solvent such as dichloromethane.
    • Add pyridine as a base to facilitate the reaction.
    • Gradually introduce 2-hydroxy-4-methoxybenzoyl chloride while stirring.
    • Maintain the reaction mixture at a temperature of approximately 30°C for several hours.
  • Workup :

    • Upon completion, the mixture is quenched with hydrochloric acid to precipitate the product.
    • The solid is filtered, washed, and purified through recrystallization from ethanol.

This method has been noted for its efficiency, yielding pure Benzamide in moderate to high yields depending on the specific reaction conditions employed.

Alternative Method Using Methylation

Another approach involves methylation of a suitable precursor compound:

  • Reagents :

    • 2-Hydroxy-4-methoxybenzoic acid
    • Methyl iodide
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • Dissolve 2-hydroxy-4-methoxybenzoic acid in a basic aqueous solution.
    • Add methyl iodide to the solution and stir at elevated temperatures (around 60°C).
    • Monitor the reaction until completion.
  • Workup :

    • Acidify the mixture to precipitate the product.
    • Filter and purify via recrystallization.

Analysis of Reaction Conditions

The efficiency of these preparation methods can be influenced by several factors including temperature, solvent choice, and reaction time.

Factor Optimal Condition Impact on Yield
Temperature 20-40°C Too low slows reaction; too high causes side products
Solvent Dichloromethane or Ethanol Affects solubility and reaction rate
Reaction Time 3-4 hours Insufficient time leads to incomplete reactions

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis:
    • Benzamide derivatives serve as intermediates for synthesizing various organic compounds. The compound can undergo multiple chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis pathways.
  • Reactions:
    • Oxidation: Hydroxyl groups can be oxidized to yield ketones or carboxylic acids.
    • Reduction: Nitro groups can be converted to amines using reducing agents like sodium borohydride.
    • Substitution: Methoxy groups can participate in nucleophilic substitution reactions.
Reaction TypeReagentsProducts
OxidationKMnO4Ketones/Carboxylic Acids
ReductionNaBH4Amines
SubstitutionNaOCH3Various derivatives

Biology

  • Enzyme Inhibition Studies:
    • The compound has been investigated for its ability to inhibit specific enzymes, particularly histone deacetylases (HDACs), which are implicated in cancer progression. Such inhibition may lead to altered gene expression profiles beneficial in cancer therapy .
  • Phospholipidosis Research:
    • Studies have linked benzamide derivatives to the modulation of lysosomal phospholipase A2 activity, which is crucial for understanding drug-induced phospholipidosis—a pathological condition characterized by phospholipid accumulation within lysosomes .

Medicine

  • Therapeutic Potential:
    • Benzamide derivatives are being explored for their anti-inflammatory and anticancer properties. The presence of specific functional groups enhances their interaction with biological targets, potentially leading to new therapeutic agents .
  • Clinical Studies:
    • Case studies have shown that compounds similar to benzamide exhibit promising results in preclinical trials for treating various cancers and inflammatory diseases, underscoring the need for further research into their mechanisms of action .

Industry

  • Pharmaceutical Production:
    • In the pharmaceutical industry, benzamide derivatives are used as building blocks for synthesizing drugs with targeted therapeutic effects. Their diverse reactivity allows for the development of complex molecular architectures essential for modern pharmaceuticals .
  • Agrochemical Applications:
    • The compound's structural characteristics make it suitable for developing agrochemicals that enhance crop protection and yield.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, emphasizing substituents, molecular features, and inferred properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target: Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- N-(4-chlorophenyl)methyl; 2-OH; 4-OCH3 C₁₅H₁₄ClNO₃ ~291.7 (calculated) Polar hydroxy and methoxy groups; moderate lipophilicity; potential H-bond donor -
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide N-(4-methoxyphenyl); 3-NO₂; 4-Cl C₁₄H₁₁ClN₂O₄ 306.7 Strong electron-withdrawing nitro group; reduced solubility
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide N-thiazolyl; 4-OCH3; thiazole ring C₂₄H₂₁N₂O₂S 401.5 Thiazole moiety enhances rigidity; potential for π-π stacking
N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide N-(4-chlorophenyl); 4-tetrazolyl C₁₄H₁₀ClN₅O 299.7 Tetrazole as a bioisostere for carboxylic acids; improved metabolic stability
N-(4-Chlorophenyl)benzamide N-(4-chlorophenyl); no additional substituents C₁₃H₁₀ClNO 231.7 Simplest analog; high lipophilicity; limited polarity
2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide Schiff base linker; 4-chlorophenylmethoxy; 4-methoxyphenylmethylideneamino C₂₂H₁₉ClN₂O₃ 394.9 Schiff base introduces hydrolytic instability; planar structure for binding
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide Pyridinyl substituent; CF₃; 4-chlorophenyl C₁₉H₁₁Cl₂F₃N₂O 411.2 Trifluoromethyl enhances lipophilicity and stability; pyridine adds basicity

Key Research Findings and Analysis

Electronic and Steric Effects

  • Hydroxy vs. Nitro Groups: The target’s 2-hydroxy group is a strong H-bond donor, unlike the 3-nitro group in ’s compound, which is electron-withdrawing and reduces electron density on the aromatic ring. This difference may influence interactions with biological targets like enzymes or receptors .
  • Methoxy vs.

Pharmacokinetic Implications

  • Lipophilicity : The (4-chlorophenyl)methyl group in the target increases lipophilicity compared to simpler analogs like N-(4-chlorophenyl)benzamide (), which lacks polar substituents. This may improve membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Tetrazole-containing analogs () and trifluoromethyl-substituted compounds () exhibit enhanced metabolic stability due to resistance to oxidative degradation, a feature the target compound may lack due to its hydroxy group .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the compound Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H14ClNO3
  • Molecular Weight : 287.73 g/mol
  • CAS Number : 10957266

The presence of the 4-chlorophenyl group and hydroxyl and methoxy substituents contributes to its unique pharmacological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives. A notable investigation into a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , demonstrated significant anti-hepatitis B virus (HBV) activity. This compound was shown to inhibit both wild-type and drug-resistant HBV strains by increasing intracellular levels of APOBEC3G , a cellular protein that interferes with viral replication .

Table 1: Summary of Antiviral Activity Studies

Compound NameVirus TargetedMechanism of ActionReference
IMB-0523HBVIncreases APOBEC3G levels
N-(2-pyridyl)-2-hydroxybenzamideVarious virusesAntiviral activity through protein interaction

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. The structural similarity of our compound to other hydroxy-benzamide derivatives suggests potential efficacy against various bacterial strains. For instance, studies have shown that hydroxy-benzamide derivatives exhibit significant antibacterial and antifungal activities .

Table 2: Antimicrobial Activity Overview

Compound NameActivity TypeTested StrainsReference
Hydroxy-benzamideAntibacterialE. coli, S. aureus
Hydroxy-benzamideAntifungalCandida spp., Aspergillus spp.

Anticancer Activity

The anticancer properties of benzamide derivatives are well-documented. Certain benzamides have been identified as inhibitors of protein kinases, which are crucial in cancer cell proliferation . The ability of these compounds to inhibit specific kinases suggests a mechanism for their anticancer effects.

Case Study: Inhibition of Tyrosine Kinases

Research on substituted benzamides highlights their potential in treating neoplastic diseases. Compounds targeting tyrosine kinases can effectively reduce tumor growth in various cancer models .

Toxicity and Safety Profiles

Understanding the toxicity profiles of benzamide derivatives is essential for their development as therapeutic agents. Studies involving acute toxicity assessments in animal models have been conducted to evaluate the safety of compounds similar to N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- . Results indicated moderate toxicity levels, emphasizing the need for further evaluation before clinical application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.